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Executive Summary
ER-851, also identified as ER-001259851–000, is a novel and potent small molecule inhibitor

of the AXL receptor tyrosine kinase (RTK).[1][2][3] Aberrant AXL signaling is a key driver of

tumorigenesis, promoting cell proliferation, survival, and migration while inhibiting apoptosis.[4]

Elevated AXL expression is strongly correlated with resistance to various cancer therapies,

including antimitotic drugs.[1][2][5] ER-851 demonstrates high selectivity for AXL, and its

application, particularly in combination with standard chemotherapeutic agents, presents a

promising strategy to overcome drug resistance and suppress tumor relapse.[1][3] This

document provides a comprehensive overview of the core mechanism of action of ER-851,

summarizing key quantitative data, detailing experimental protocols, and visualizing the

associated signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition
The primary mechanism of action of ER-851 is the selective inhibition of the AXL receptor

tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs and its

overexpression is linked to poor prognosis and drug resistance in several cancers, including

triple-negative breast cancer (TNBC) and lung cancer.[1][4]

Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream

signaling cascades that promote cell survival, proliferation, and epithelial-to-mesenchymal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15579985?utm_src=pdf-interest
https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/1/12/711996/ER-851-a-Novel-Selective-Inhibitor-of-AXL
https://www.researchgate.net/publication/364706683_ER-851_a_Novel_Selective_Inhibitor_of_AXL_Overcomes_Resistance_to_Antimitotic_Drugs
https://aacrjournals.org/mct/article-pdf/22/1/12/3236625/12.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894558/
https://aacrjournals.org/mct/article/22/1/12/711996/ER-851-a-Novel-Selective-Inhibitor-of-AXL
https://www.researchgate.net/publication/364706683_ER-851_a_Novel_Selective_Inhibitor_of_AXL_Overcomes_Resistance_to_Antimitotic_Drugs
https://pubmed.ncbi.nlm.nih.gov/36279567/
https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/1/12/711996/ER-851-a-Novel-Selective-Inhibitor-of-AXL
https://aacrjournals.org/mct/article-pdf/22/1/12/3236625/12.pdf
https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://www.benchchem.com/product/b15579985?utm_src=pdf-body
https://aacrjournals.org/mct/article/22/1/12/711996/ER-851-a-Novel-Selective-Inhibitor-of-AXL
https://www.researchgate.net/publication/364706683_ER-851_a_Novel_Selective_Inhibitor_of_AXL_Overcomes_Resistance_to_Antimitotic_Drugs
https://aacrjournals.org/mct/article-pdf/22/1/12/3236625/12.pdf
https://aacrjournals.org/mct/article/22/1/12/711996/ER-851-a-Novel-Selective-Inhibitor-of-AXL
https://pmc.ncbi.nlm.nih.gov/articles/PMC10894558/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


transition (EMT), while inhibiting apoptosis. By binding to the kinase domain of AXL, ER-851
blocks its phosphorylation and subsequent activation, thereby disrupting these pro-tumorigenic

signals. This inhibition of AXL signaling in tumor cells can lead to a decrease in cell viability and

an induction of apoptosis, particularly in cells that have developed resistance to other

treatments like antimitotic drugs.[1]

Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of ER-851.

Table 1: In Vitro Inhibitory Activity of ER-851

Assay Type Target IC50 (nmol/L) Notes

Cell-Free Kinase

Assay
AXL 100

Demonstrates direct

and potent inhibition

of AXL kinase activity.

[6]

Cell-Free Kinase

Assay
MER >1000

Highlights the

selectivity of ER-851

for AXL over other

TAM family kinases.

Cell-Based Ba/F3

Assay
AXL 8.5

Confirms potent

inhibition of AXL-

dependent cell

proliferation.

Cell-Based Ba/F3

Assay
MER 1600

Further demonstrates

selectivity in a cellular

context.

Table 2: In Vivo Antitumor Efficacy of ER-851 in Combination Therapy
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Xenograft Model Treatment Group
Tumor Growth
Inhibition (%)

Notes

HCC1806 (TNBC) Eribulin 45

Demonstrates the

baseline effect of the

antimitotic drug alone.

HCC1806 (TNBC) ER-851 30

Shows modest single-

agent activity of ER-

851.

HCC1806 (TNBC) Eribulin + ER-851 85

Indicates a significant

synergistic effect

when ER-851 is

combined with an

antimitotic drug,

leading to enhanced

tumor suppression.[1]

HSAEC_4T53RD

(Lung)
Paclitaxel 50

Establishes the effect

of paclitaxel as a

monotherapy in this

lung cancer model.[2]

HSAEC_4T53RD

(Lung)
Paclitaxel + ER-851 90

Confirms the potent

combination effect in a

different tumor type.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Cell-Free Kinase Assay
Objective: To determine the direct inhibitory activity of ER-851 on AXL and MER kinases.

Procedure:
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Recombinant human AXL and MER kinase domains were incubated with a specific

substrate (e.g., a biotinylated peptide) and ATP in a kinase reaction buffer.

ER-851 was added at various concentrations to the reaction mixture.

The kinase reaction was allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C for 1 hour).

The reaction was stopped, and the amount of phosphorylated substrate was quantified

using a suitable detection method, such as time-resolved fluorescence resonance energy

transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell-Based AXL/MER Phosphorylation Assay
Objective: To assess the inhibitory effect of ER-851 on AXL and MER phosphorylation in a

cellular context.

Procedure:

Cells overexpressing AXL or MER (e.g., Hela-AXL) were seeded in 96-well plates and

cultured overnight.[2]

The cells were then treated with varying concentrations of ER-851 for a specified duration

(e.g., 2 hours).

Following treatment, the cells were lysed, and the levels of phosphorylated AXL (p-AXL)

and total AXL were determined by western blotting or a sandwich ELISA.

The ratio of p-AXL to total AXL was calculated and normalized to the vehicle-treated

control.

IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies
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Objective: To evaluate the antitumor efficacy of ER-851 alone and in combination with

antimitotic drugs in a preclinical animal model.

Procedure:

Human tumor cells (e.g., HCC1806 for TNBC) were subcutaneously implanted into

immunodeficient mice (e.g., BALB/c nude mice).[1]

Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized

into different treatment groups: vehicle control, ER-851 alone, antimitotic drug (e.g.,

eribulin or paclitaxel) alone, and the combination of ER-851 and the antimitotic drug.

ER-851 was administered orally, while the antimitotic drug was administered intravenously

according to a predetermined dosing schedule.[1][2]

Tumor volume and body weight were measured regularly (e.g., twice a week).

At the end of the study, tumors were excised for pharmacodynamic and histological

analysis.

Antitumor efficacy was calculated as the percentage of tumor growth inhibition compared

to the vehicle control group.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AXL signaling pathway and the general workflow for

evaluating ER-851.
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Caption: AXL Signaling Pathway and Inhibition by ER-851.
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Caption: General Experimental Workflow for ER-851 Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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